molecular formula C15H16Cl2N2O3 B2913063 N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2200387-74-0

N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2913063
CAS RN: 2200387-74-0
M. Wt: 343.2
InChI Key: XWOFPRDKQXXQDL-UHFFFAOYSA-N
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Description

N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as DAA-1106, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide binds to the PBR and induces a conformational change in the receptor. This results in the activation of downstream signaling pathways that modulate the immune response and inflammation. N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in neuroinflammation. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has been shown to modulate the expression of several genes involved in the immune response and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide in lab experiments is its high affinity for the PBR, which allows for the detection of low levels of activated microglia and astrocytes. Additionally, N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is its relatively short half-life, which may limit its use in longitudinal studies.

Future Directions

There are several future directions for the use of N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide in scientific research. One potential application is in the development of new diagnostic tools for neuroinflammatory diseases. N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide could be used to detect early stages of disease progression and monitor treatment efficacy. Additionally, N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide could be used in the development of new therapeutics for neuroinflammatory diseases. Its ability to modulate the immune response and inflammation makes it a promising candidate for the treatment of these diseases.
Conclusion:
In conclusion, N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a compound that has significant potential for scientific research. Its high affinity for the PBR and ability to modulate the immune response and inflammation make it a promising candidate for the development of new diagnostic tools and therapeutics for neuroinflammatory diseases. Further research is needed to fully understand the potential of N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide and its applications in scientific research.

Synthesis Methods

N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is synthesized by reacting 2,3-dichlorophenol with 2-aminoethyl-1-azetidinecarboxylate in the presence of a coupling agent. The resulting product is then reacted with N-methylacrylamide to yield N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide. The synthesis of N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent ligand for the peripheral benzodiazepine receptor (PBR), which is expressed in high levels in activated microglia and astrocytes. This makes N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide a promising candidate for imaging activated microglia and astrocytes in neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-[3-(2,3-dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-3-13(20)18(2)9-14(21)19-7-10(8-19)22-12-6-4-5-11(16)15(12)17/h3-6,10H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOFPRDKQXXQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CC(C1)OC2=C(C(=CC=C2)Cl)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-(2,3-Dichlorophenoxy)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

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